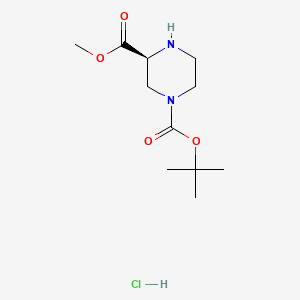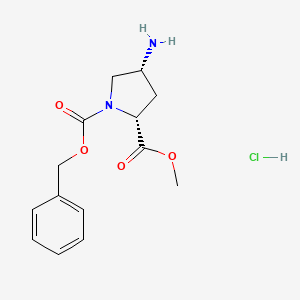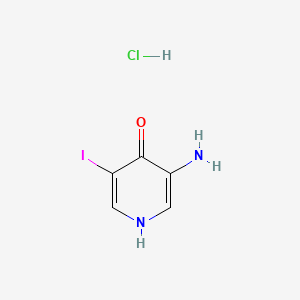
(±)-2-Hydroxyhexanoic--d3 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-2-Hydroxyhexanoic–d3 Acid is a deuterated analog of 2-hydroxyhexanoic acid, where three hydrogen atoms are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in tracing and studying metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Hydroxyhexanoic–d3 Acid typically involves the deuteration of 2-hydroxyhexanoic acid. One common method is the catalytic hydrogenation of 2-oxohexanoic acid in the presence of deuterium gas. The reaction is usually carried out under mild conditions with a suitable catalyst such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of (±)-2-Hydroxyhexanoic–d3 Acid may involve large-scale catalytic hydrogenation processes. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the deuterated product. Additionally, the purification of the final product is achieved through techniques such as distillation and crystallization to ensure high isotopic purity.
Chemical Reactions Analysis
Types of Reactions
(±)-2-Hydroxyhexanoic–d3 Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The carbonyl group in the precursor can be reduced to form the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or sodium borohydride (NaBH₄) as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 2-oxohexanoic acid or hexanoic acid.
Reduction: Formation of 2-hydroxyhexanoic acid.
Substitution: Formation of 2-chlorohexanoic acid or 2-bromohexanoic acid.
Scientific Research Applications
(±)-2-Hydroxyhexanoic–d3 Acid has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated compounds in the body.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism of action of (±)-2-Hydroxyhexanoic–d3 Acid involves its incorporation into metabolic pathways where it can replace the non-deuterated analog. The presence of deuterium can alter the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into the reaction mechanisms and the role of specific enzymes. The molecular targets and pathways involved include various dehydrogenases and oxidases that interact with the hydroxyl and carbonyl groups of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyhexanoic Acid: The non-deuterated analog with similar chemical properties but different isotopic composition.
2-Oxohexanoic Acid: A precursor in the synthesis of (±)-2-Hydroxyhexanoic–d3 Acid.
Hexanoic Acid: A related compound with a carboxylic acid functional group instead of a hydroxyl group.
Uniqueness
The uniqueness of (±)-2-Hydroxyhexanoic–d3 Acid lies in its deuterium labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The isotopic substitution can lead to differences in reaction rates and mechanisms, making it a valuable tool in research and industrial applications.
Properties
CAS No. |
1219798-84-1 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
135.177 |
IUPAC Name |
6,6,6-trideuterio-2-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/i1D3 |
InChI Key |
NYHNVHGFPZAZGA-FIBGUPNXSA-N |
SMILES |
CCCCC(C(=O)O)O |
Synonyms |
(±)-2-Hydroxyhexanoic--d3 Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


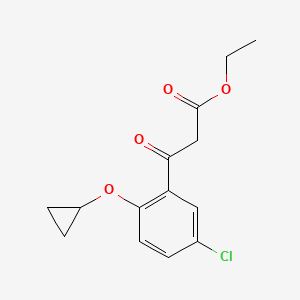
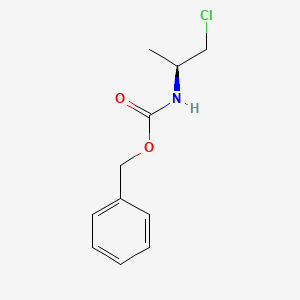
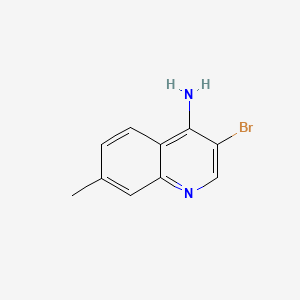
![(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene](/img/structure/B596072.png)
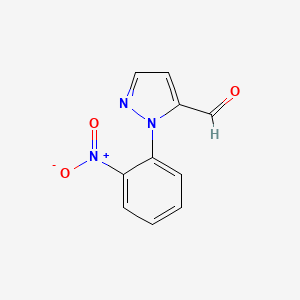
![7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione](/img/structure/B596074.png)
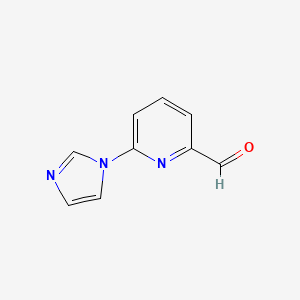
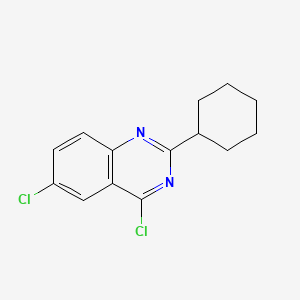
![[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B596078.png)
